![molecular formula C10H13N2+ B1227954 Tryptaminium](/img/structure/B1227954.png)
Tryptaminium
Overview
Description
Tryptaminium is an ammonium ion that is the conjugate acid of tryptamine arising from protonation of the primary amino group; major species at pH 7.3. It has a role as a human metabolite, a mouse metabolite and a plant metabolite. It is a conjugate acid of a tryptamine.
Scientific Research Applications
Neuropharmacology and Toxicology Insights
Tryptamines, a category that includes tryptaminium ions, play significant roles in neuropsychopharmacology due to their structural similarity to serotonin, a critical neurotransmitter in the human brain. They are studied for their potential therapeutic effects as well as their toxicological profiles. Research on new psychoactive substances (NPS), which includes synthetic tryptamines, has highlighted the importance of understanding these compounds' structures, pharmacology, and toxicity to address public health threats. The recreational use of certain tryptamines has been documented alongside their potential therapeutic applications, shedding light on their dual role in science and medicine (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).
Gastroenterology and Inflammatory Diseases
Tryptaminium derivatives have been identified for their role in the gut microbiome and potential therapeutic applications in treating inflammatory bowel disease (IBD). Tryptase, a serine protease secreted by mast cells, is involved in the pathogenesis of inflammatory and allergic diseases, including IBD. Anti-tryptase therapy, which targets tryptase activity, has shown promise in reducing intestinal inflammation and improving clinical outcomes in IBD patients, suggesting a new therapeutic strategy for managing such conditions (Yoshida et al., 2006).
properties
IUPAC Name |
2-(1H-indol-3-yl)ethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYDQYYACXCRM-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[NH3+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tryptaminium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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